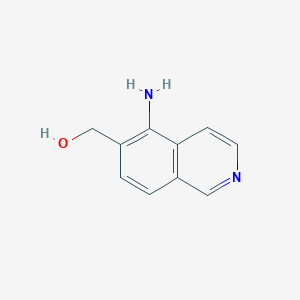
(5-Aminoisoquinolin-6-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Aminoisoquinolin-6-yl)methanol: is a chemical compound with the molecular formula C10H10N2O It is a derivative of isoquinoline, featuring an amino group at the 5-position and a hydroxymethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminoisoquinolin-6-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with isoquinoline as the starting material.
Nitration: Isoquinoline undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (5-Aminoisoquinolin-6-yl)methanol can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form various isoquinoline derivatives with different functional groups.
Substitution: It can participate in substitution reactions where the amino or hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: Isoquinoline derivatives with modified functional groups.
Substitution Products: Compounds with various functional groups replacing the amino or hydroxymethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (5-Aminoisoquinolin-6-yl)methanol is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound is used in the development of biological probes for studying cellular processes.
Enzyme Inhibition:
Medicine:
Drug Development: this compound is explored for its potential as a pharmacophore in drug development.
Antimicrobial Agents: It is investigated for its antimicrobial properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
Wirkmechanismus
The mechanism of action of (5-Aminoisoquinolin-6-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
(5-Aminoisoquinolin-7-yl)methanol: Similar structure but with the hydroxymethyl group at the 7-position.
(6-Aminoisoquinolin-5-yl)methanol: Similar structure but with the amino group at the 6-position.
(5-Aminoisoquinolin-6-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness:
Structural Features: The specific positioning of the amino and hydroxymethyl groups in (5-Aminoisoquinolin-6-yl)methanol provides unique reactivity and interaction profiles.
Applications: Its unique structure makes it suitable for specific applications in drug development, catalysis, and material science that similar compounds may not be as effective in.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
(5-aminoisoquinolin-6-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-10-8(6-13)2-1-7-5-12-4-3-9(7)10/h1-5,13H,6,11H2 |
InChI-Schlüssel |
JIXYJZHXLCVRNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)
![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)
![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)
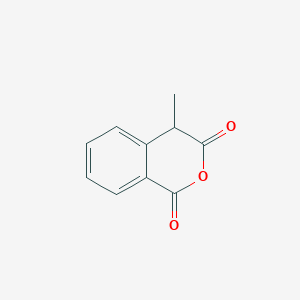
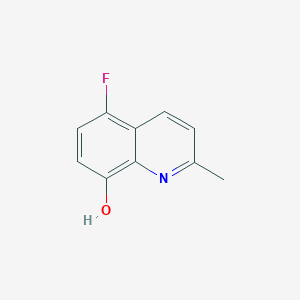
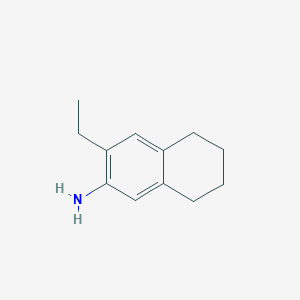
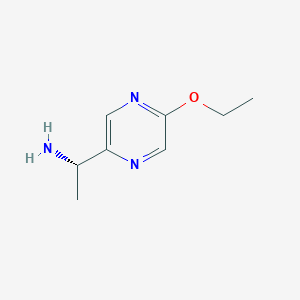
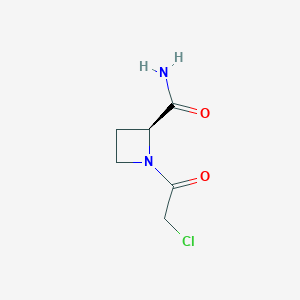

![[1,2,4]Triazolo[4,3-A]quinazoline](/img/structure/B15071498.png)
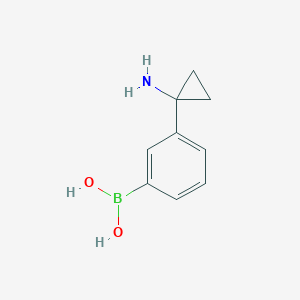
![4H-Naphtho[2,3-d]imidazole](/img/structure/B15071518.png)
